1-(2-Methoxyphenyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACLZMOAKUFMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286530 | |
| Record name | 1-(2-Methoxyphenyl)-3-pyrrolidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816468-25-4 | |
| Record name | 1-(2-Methoxyphenyl)-3-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816468-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-3-pyrrolidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
One common synthetic route starts with the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations .
Scientific Research Applications
The applications of 1-(2-Methoxyphenyl)pyrrolidin-3-amine are not explicitly detailed within the provided search results. However, some inferences can be drawn from the related compounds and studies.
Chemical Information
- IUPAC Name 1-(2-methoxyphenyl)-3-pyrrolidinamine
- InChI Code 1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3
- InChI Key MACLZMOAKUFMLH-UHFFFAOYSA-N
- Molecular Weight 192.26
Potential Applications
-
Anti-Tumor Activity:
- A study on 3-amino-N-substituted pyrrolidine-2,5-dione-N-mustard hydrochloride (PNM.HCl) showed it has an anti-tumor effect against Ehrlich ascites carcinoma (EAC) in mice . This suggests that this compound, which shares a pyrrolidine structure, could potentially be explored for similar anti-tumor activities .
- PNM.HCl, when administered with conventional anti-cancer drugs, augmented the anti-tumor activity against EAC tumors, suggesting its potential usefulness in multi-drug therapy .
- Pharmaceutical Research:
Safety Information
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The methoxyphenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring can influence the compound’s overall pharmacokinetic properties . These interactions can modulate various signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of Pyrrolidin-3-amine Derivatives
The following table summarizes key structural and functional differences among 1-(2-Methoxyphenyl)pyrrolidin-3-amine and related compounds:
Key Findings from Comparative Analysis
Positional Isomerism (Ortho vs. Meta Methoxy)
- The ortho-methoxy group in this compound introduces steric and electronic effects that may enhance receptor binding in neurological targets (e.g., neurotensin receptors) .
- In contrast, 1-(3-methoxyphenyl)pyrrolidin-3-amine (meta substitution) lacks evidence of similar activity, suggesting the ortho configuration is critical for target engagement .
Ring System Variations
- Piperazine analogs (HBK14-HBK19): The larger piperazine ring may alter pharmacokinetics (e.g., increased solubility) compared to pyrrolidine. Phenoxy substituents in HBK15 (2-chloro-6-methylphenoxy) could enhance lipophilicity and blood-brain barrier penetration .
- Quinoxaline-pyrrolidine hybrids: The planar quinoxaline moiety likely facilitates DNA intercalation or enzyme inhibition, contributing to antibacterial effects .
Functional Group Modifications
- Sulfonyl and halogenated derivatives (e.g., 1-(2-nitrophenylsulfonyl)pyrrolidin-3-amine): Increased polarity from sulfonyl groups may improve aqueous solubility but reduce membrane permeability .
- Fluorophenyl analogs (e.g., [1-(3-fluorophenyl)pyrrolidin-3-yl]methylamine): Fluorine’s electron-withdrawing effects enhance metabolic stability and binding affinity in receptor-ligand interactions .
Biological Activity
1-(2-Methoxyphenyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrolidine ring substituted with a methoxyphenyl group. This structural configuration is significant for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Research indicates that it may interact with enzymes and receptors involved in inflammatory pathways. For instance, it has been shown to inhibit the activity of certain enzymes associated with inflammation, potentially leading to anti-inflammatory effects.
1. Anti-inflammatory Properties
Studies have indicated that this compound exhibits anti-inflammatory properties. It modulates chemokine receptors, particularly CCR2 and CCR5, which play crucial roles in inflammatory responses. This modulation can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural similarities to other pyrrole derivatives suggest potential effectiveness against bacterial pathogens. For example, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Case Studies
- In Vitro Studies : A study evaluated the antibacterial activity of various pyrrole derivatives, including those similar to this compound. The results demonstrated potent activity against Gram-positive bacteria, highlighting the compound's potential as an antibacterial agent .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, further supporting its anti-inflammatory potential.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 1-(2-methoxyphenyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?
Methodological Answer: A robust synthesis involves deprotection of tert-butyl (1-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate using HCl/dioxane (4:1 v/v) at room temperature for 12–16 hours, yielding the free amine as an HCl salt. Key steps include:
- Reagent Ratios : Use 1:10 molar equivalents of carbamate to HCl/dioxane for complete deprotection .
- Purification : Dissolve the crude product in methanol, concentrate under vacuum, and characterize via H NMR (e.g., δ = 8.72 ppm for NH protons) .
- Yield Optimization : Stirring time >12 hours ensures >70% yield; shorter durations risk incomplete deprotection.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H NMR : Confirm substituent positions via aromatic protons (δ = 6.8–7.4 ppm) and pyrrolidine ring protons (δ = 2.2–4.0 ppm). NH protons appear as broad singlets (δ = 8.72 ppm) in DMSO-d .
- HPLC-MS : Use reverse-phase C18 columns with a 0.1% formic acid/acetonitrile gradient to verify purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 207.1) .
- FT-IR : Identify N–H stretches (3300–3500 cm) and methoxy C–O stretches (1250 cm) .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for stereoselective studies?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column with n-hexane:ethanol (80:20) + 0.1% diethylamine. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .
- Salt Formation : Co-crystallize with chiral resolving agents (e.g., (R)-mandelic acid) in ethanol/water to isolate enantiopure crystals .
- Stereochemical Analysis : Assign configurations via X-ray crystallography or circular dichroism (CD) spectra .
Q. What strategies address contradictory biological activity data for this compound derivatives in receptor-binding assays?
Methodological Answer:
- Receptor Heterogeneity : Test derivatives across isoforms (e.g., neurotensin receptor subtypes NTS1 vs. NTS2) using radioligand displacement assays (IC values) .
- Metabolite Interference : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to identify active metabolites via LC-MS/MS .
- Dynamic Binding Assays : Use surface plasmon resonance (SPR) to measure real-time association/dissociation rates, minimizing false positives from aggregation .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance selectivity?
Methodological Answer:
- Methoxy Position : Replace 2-methoxy with 3-methoxy to assess steric effects on receptor binding (e.g., COX-2 inhibition in ) .
- Pyrrolidine Substitutions : Introduce methyl groups at C4 to restrict ring puckering and improve affinity (e.g., IC shifts from 1.2 μM to 0.3 μM) .
- Amine Protection : Compare free amine vs. Boc-protected analogs in solubility and blood-brain barrier penetration assays .
Q. What analytical methods resolve discrepancies in reported synthetic yields of this compound?
Methodological Answer:
- Byproduct Analysis : Use GC-MS to detect residual tert-butyl carbamate (<5% indicates efficient deprotection) .
- Solvent Effects : Compare yields in dioxane vs. THF; dioxane’s higher polarity enhances HCl solubility, improving yields by 15–20% .
- Temperature Control : Maintain reaction at 25°C; elevated temperatures (>30°C) promote side reactions (e.g., N-alkylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
